3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound with a molecular formula of C19H20N4O3 and a molecular weight of 352.39 g/mol. This compound features a piperidine ring, a pyrazine ring, and a tolyloxy group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Attachment of the Tolyl Group: The tolyloxy group is introduced via an etherification reaction, where a tolyl halide reacts with the piperidine intermediate in the presence of a base.
Formation of the Pyrazine Ring: The pyrazine ring is constructed through a condensation reaction involving suitable diamines and diketones.
Final Coupling: The final step involves coupling the piperidine intermediate with the pyrazine ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could bind to a specific enzyme’s active site, altering its activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-((1-(2-(m-Tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: shares structural similarities with other piperidine and pyrazine derivatives, such as:
Uniqueness
The presence of the m-tolyloxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor binding. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.
Properties
IUPAC Name |
3-[1-[2-(3-methylphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-14-4-2-5-15(10-14)25-13-18(24)23-9-3-6-16(12-23)26-19-17(11-20)21-7-8-22-19/h2,4-5,7-8,10,16H,3,6,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFIEALDDVDPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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